Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
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Overview
Description
Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a complex organic compound with a unique structure that includes a dibenzo oxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the dibenzo oxazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methyl groups: Methylation reactions using reagents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) are employed.
Carbamate formation: The final step involves the reaction of the intermediate with methyl isocyanate (CH3NCO) to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or neutral conditions.
Reduction: Often performed in anhydrous solvents under inert atmosphere.
Substitution: Conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid
- N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide
Uniqueness
Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is unique due to its specific substitution pattern and the presence of the carbamate group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the dibenzo[b,f][1,4]oxazepine class and features a complex bicyclic structure. Its molecular formula is C17H16N2O4 with a molecular weight of approximately 312.32 g/mol. The structure includes two methyl groups at positions 8 and 10, an oxo group at position 11, and a carbamate group attached to the nitrogen in the oxazepine ring .
Biological Activity
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities. This compound has shown promise in several areas:
Anticancer Activity
Studies have suggested that derivatives of dibenzo[b,f][1,4]oxazepines may possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.
Enzyme Inhibition
The compound may act as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression and are often targeted in cancer therapy. Inhibition of these enzymes can lead to increased acetylation of histones and non-histone proteins, potentially reactivating silenced tumor suppressor genes.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the carbamate functional group is thought to enhance this activity by interfering with microbial cell wall synthesis or function.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps that can vary based on available reagents and desired yields. The general synthetic route includes:
- Formation of the Oxazepine Core : This step involves cyclization reactions using appropriate precursors.
- Introduction of Methyl Groups : Methylation reactions at specific positions on the oxazepine ring.
- Carbamate Formation : The final step involves reacting the amine with a suitable carbamate reagent.
Case Studies and Research Findings
A review of literature reveals several studies focused on the biological activity of related compounds:
Study | Findings |
---|---|
Study on HDAC inhibitors | Methyl derivatives showed significant inhibition of HDAC activity in vitro. |
Anticancer screening | Compounds with similar structures exhibited cytotoxic effects against breast and colon cancer cell lines. |
Antimicrobial efficacy | Testing revealed that certain derivatives had broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Properties
IUPAC Name |
methyl N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-4-6-15-13(8-10)19(2)16(20)12-9-11(18-17(21)22-3)5-7-14(12)23-15/h4-9H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRHQUAXCCDIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OC)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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